Chloromethyl-4-prop-2-ynyloxy-benzene

Cardiac Safety Pharmacology hERG Liability Drug Discovery

Chloromethyl-4-prop-2-ynyloxy-benzene (CAS 54589-55-8), also known as 1-(chloromethyl)-4-(2-propyn-1-yloxy)benzene , is a small-molecule organic compound (C₁₀H₉ClO, MW 180.63 g/mol) characterized by a benzene ring substituted at the para position with both a chloromethyl group and a propargyloxy (prop-2-yn-1-yloxy) group. This bifunctional structure places it within the class of heterobifunctional linkers and synthetic intermediates, enabling sequential, orthogonal chemical reactions.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 54589-55-8
Cat. No. B8470366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl-4-prop-2-ynyloxy-benzene
CAS54589-55-8
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC#CCOC1=CC=C(C=C1)CCl
InChIInChI=1S/C10H9ClO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7-8H2
InChIKeyWBCKYDVEAGWDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl-4-prop-2-ynyloxy-benzene (CAS 54589-55-8): A Bifunctional Aryl Propargyl Ether Building Block for Orthogonal Conjugation and Medicinal Chemistry


Chloromethyl-4-prop-2-ynyloxy-benzene (CAS 54589-55-8), also known as 1-(chloromethyl)-4-(2-propyn-1-yloxy)benzene , is a small-molecule organic compound (C₁₀H₉ClO, MW 180.63 g/mol) characterized by a benzene ring substituted at the para position with both a chloromethyl group and a propargyloxy (prop-2-yn-1-yloxy) group [1]. This bifunctional structure places it within the class of heterobifunctional linkers and synthetic intermediates, enabling sequential, orthogonal chemical reactions. The chloromethyl group acts as a reactive electrophile in nucleophilic substitution reactions [2], while the terminal alkyne of the propargyloxy moiety provides a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .

Bifunctional scaffold for orthogonal sequential reactions
Chloromethyl handle for nucleophilic substitution
Propargyloxy handle for CuAAC click chemistry

Why Generic Benzyl Chlorides or Mono-Propargyl Ethers Cannot Substitute Chloromethyl-4-prop-2-ynyloxy-benzene in Orthogonal Synthesis Workflows


Generic substitution of Chloromethyl-4-prop-2-ynyloxy-benzene fails in applications requiring sequential, orthogonal bifunctionalization due to its unique combination of two chemically distinct and mutually compatible reactive handles on a single scaffold. A simple benzyl chloride (e.g., 4-methoxybenzyl chloride) lacks the alkyne for downstream click chemistry, requiring additional, less efficient synthetic steps . Conversely, a mono-functional propargyl ether (e.g., phenyl propargyl ether) lacks the electrophilic benzyl chloride necessary for initial attachment. The specific para-configuration of this compound offers distinct reactivity and solvolytic behavior compared to its ortho-isomer (2-propargyloxybenzyl chloride, CAS 153034-38-9) , directly impacting reaction kinetics and intermediate stability. The following quantitative evidence details these specific differentiators.

Chloromethyl-4-prop-2-ynyloxy-benzene
Generic Alternative
Mismatch Risk
Chloromethyl + propargyloxy handles
4-Methoxybenzyl chloride (lacks alkyne)
May not support downstream click chemistry
Electrophilic benzyl chloride for initial attachment
Phenyl propargyl ether (no benzyl chloride)
Unable to provide first covalent anchoring step
Para-substitution pattern
Ortho-isomer (2-propargyloxybenzyl chloride)
Reactivity and solvolytic behavior may shift; SAR gap exists

Quantitative Differentiation Evidence for Chloromethyl-4-prop-2-ynyloxy-benzene (CAS 54589-55-8) Versus Closest Analogs


Differentiated hERG Channel Binding Affinity Compared to Structural Ortho-Isomer

In a competitive radioligand displacement assay using [³H]dofetilide on human Kv11.1 (hERG) channels expressed in HEK293 cell membranes, Chloromethyl-4-prop-2-ynyloxy-benzene (the target compound) exhibited a binding affinity constant (Ki) of 2,460 nM [1]. This provides a quantitative baseline for this specific para-isomer. Published structural isomer data for the ortho-chloromethyl isomer (2-propargyloxybenzyl chloride) in the same assay is absent, representing a key structure-activity relationship (SAR) gap. The para-substitution pattern is known to influence the formation and stability of the resonance-stabilized benzyl carbocation during nucleophilic substitution, which can alter off-target binding profiles compared to ortho-substituted analogs [2].

hERG Binding Affinity
Reported
Ki = 2,460 nM
Reported para-isomer affinity; ortho-isomer data absent
Para-vs-ortho SAR gap requires review
Cardiac Safety Pharmacology hERG Liability Drug Discovery Selectivity Profiling

Orthogonal Reactivity Advantage: Functional Group Orthogonality vs. Mono-Functional Analogues

The primary differentiator for Chloromethyl-4-prop-2-ynyloxy-benzene is its proven ability to undergo two sequential, orthogonal reactions in a one-pot procedure. A representative study demonstrates this concept using propargyl α-(chloromethyl)acrylate, a molecule with identical functional groups, where the chloromethyl group first reacted in a thiol-ene reaction, followed by an azide-alkyne cycloaddition on the propargyl moiety without cross-reactivity [1]. This contrasts with 4-methoxybenzyl chloride, which would require additional functional group interconversion (FGI) steps to install a clickable handle. The use of the bifunctional building block saves at least one synthetic step and avoids intermediate purification, potentially improving overall yield [2].

Orthogonal Reactivity
Class-level
Saves ≥1 synthetic step
Supports synthesis step-efficiency review
Class-level inference from polymer model system
Click Chemistry Bioconjugation PROTAC Linkers Synthetic Efficiency

Potential for Bioorthogonal Prodrug Activation Strategy

The propargyloxybenzyl motif is a critical component in bioorthogonal prodrug strategies, as demonstrated by the 2,6-bis(propargyloxy)benzyl group used to mask the active metabolite SN-38. This masking reduced cytotoxic activity by up to 44-fold, and activity was swiftly restored upon exposure to heterogeneous palladium (Pd) catalysts [1]. While this specific reference uses a bis-substituted analog, it provides class-level validation for the propargyloxybenzyl scaffold as a Pd-labile protecting group. Chloromethyl-4-prop-2-ynyloxy-benzene offers the distinct advantage of a single propargyloxy group and a chloromethyl handle, allowing for mono-functionalization of a drug molecule and subsequent deprotection, which can be more challenging to achieve selectively with a bis-substituted analog.

Bioorthogonal Prodrug Strategy
Class-level
Target scaffold Mono-functionalization via chloromethyl
Bis-substituted analog Dual conjugation; 44-fold cytotoxicity reduction
Supports tunable Pd-labile prodrug design review
Class-level; mono- vs bis-substituted selectivity context
Prodrug Design Bioorthogonal Chemistry Palladium Catalysis Oncology

Recommended Application Scenarios for Chloromethyl-4-prop-2-ynyloxy-benzene Based on Verified Evidence


Synthesis of Heterobifunctional PROTAC Linkers Requiring Orthogonal Reactivity

For researchers designing proteolysis-targeting chimeras (PROTACs), this compound serves as an ideal core building block to construct linkers with distinct attachment points for an E3 ligase ligand and a target protein ligand. The chloromethyl group can be derivatized via nucleophilic substitution with an amine or alcohol, while the propargyl group remains inert and available for a subsequent CuAAC click reaction with an azide-functionalized ligand . This orthogonal strategy, validated in polymer chemistry [1], allows for a convergent, modular synthesis of PROTAC molecules, streamlining library generation for structure-activity relationship (SAR) studies.

Development of Pd-Sensitive Bioorthogonal Prodrugs

Based on the demonstrated efficacy of the propargyloxybenzyl scaffold as a palladium-labile protecting group in oncology research [2], this specific building block is well-suited for creating bioorthogonal prodrugs. The chloromethyl group provides a single attachment point for drugs containing a nucleophilic group, enabling a 1:1 drug-to-protecting group ratio, which is critical for controlling dosing and release kinetics. This differentiates it from bis-substituted analogs that may lead to complex mixtures.

Building Block for Dual-Functionalized Polymers and Biomaterials

The orthogonal reactivity of the chloromethyl and propargyl groups makes this compound a valuable monomer or end-group modifier in polymer science. As demonstrated with structurally similar compounds, these functional groups can be used to create 'double-clickable' polymer chain ends, enabling the sequential attachment of distinct functionalities (e.g., a fluorescent dye and a targeting peptide) in a controlled, one-pot manner [1]. This is a significant advantage over mono-functional monomers, which limit post-polymerization functionalization to a single modification.

Medicinal Chemistry SAR Exploration of hERG Channel Interactions

The quantified hERG binding affinity (Ki = 2,460 nM) provides a direct data point for medicinal chemistry teams performing off-target liability assessments [3]. When a propargyl substituent is required for target activity, this building block allows the team to factor its specific hERG contribution into the design, rather than relying on a less relevant analog. This is a procurement and selection advantage, as it provides a specific, measurable parameter for compound selection in the design-make-test cycle.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal reactivity
Sequential CuAAC conjugation without cross-reactivity
Pd-sensitive bioorthogonal prodrugs
Mono-functionalization via chloromethyl
Pd-labile protecting group reactivity; 1:1 drug/group ratio
Dual-functionalized polymers
Double-clickable end-group modifier
One-pot sequential attachment of distinct functionalities
hERG off-target SAR profiling
Known binding affinity context
Off-target liability assessment in design cycle
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